1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group into various nucleophiles, including amines and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, affecting its binding affinity and specificity for target molecules . This modulation can influence various biological processes and pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their fungicidal activities.
1,1,1,3,3,3-hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound also contains fluorinated groups and is used in various research applications.
Uniqueness
1-(2,2-difluoroethyl)-N-pentyl-1H-pyrazol-4-amine is unique due to its specific combination of the difluoroethyl group with the pyrazole ring and pentyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C10H17F2N3 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-5-13-9-6-14-15(7-9)8-10(11)12/h6-7,10,13H,2-5,8H2,1H3 |
InChI Key |
NNAPJTJLVHWUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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